molecular formula C13H14N2O4 B1406332 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole CAS No. 1424857-13-5

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Cat. No.: B1406332
CAS No.: 1424857-13-5
M. Wt: 262.26 g/mol
InChI Key: VFPHAOCXVGXZQH-UHFFFAOYSA-N
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Description

The compound “1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole” seems to be a derivative of the compound "2,4,5-Trimethoxybenzoyl chloride" . The latter is a chemical compound with the molecular weight of 230.65 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are synthesis methods available for related compounds. For instance, a study discusses the synthesis of trimethoxy-benzamides designed as anti-prion derivatives .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Efficient One-Pot Synthesis : Imidazoles, including 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole derivatives, are synthesized using various catalysts due to their wide medicinal applications like antibacterial, antiviral, anti-inflammatory, and anticancer properties (Gurav et al., 2022).
  • Antibacterial Evaluation : Some derivatives have been evaluated for their antibacterial properties, showing potential as new drugs (Ramos et al., 2020).

Material Science and Chemistry

  • Green Medium Synthesis : Imidazoles are also significant in material science, used in polymers, fluorescent materials, and as components in photosensitive compounds (Khalifeh & Niknam, 2020).
  • Synthesis of Derivatives for Biological Activities : Derivatives of imidazoles, such as 4-Methyl-5-Imidazole Carbaldehyde, are synthesized for potential biological activities (Orhan et al., 2019).

Pharmacological Aspects

  • Cytotoxic Evaluation : Certain derivatives have been studied for their cytotoxic effects and potential applications in cancer treatment (Ganga & Sankaran, 2020).
  • Imidazole in Pharmacology : Imidazole derivatives show a broad range of biological activities and are used in developing various medicinal drugs (Zhang et al., 2014).

Specialized Applications

  • Electrolyte for Fuel Cells : Imidazole derivatives are used as additives in high-temperature proton-conducting polymer electrolytes for fuel cells (Schechter & Savinell, 2002).
  • Antioxidant and Antimicrobial Activities : New imidazole derivatives have been evaluated for their antioxidant and antimicrobial activities (Noriega-Iribe et al., 2020).

Biochemical Analysis

Biochemical Properties

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, which is essential for DNA synthesis . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the prion protein conversion process, which is crucial in the study of prion diseases . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with dihydrofolate reductase inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolic acid production . This inhibition can result in the disruption of DNA synthesis and cell division.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been shown to cause changes in cellular metabolism and gene expression, which may lead to altered cell function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with liver toxicity and oxidative stress in animal studies . It is crucial to determine the optimal dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes.

Properties

IUPAC Name

imidazol-1-yl-(2,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-7-12(19-3)11(18-2)6-9(10)13(16)15-5-4-14-8-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHAOCXVGXZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2C=CN=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218237
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424857-13-5
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424857-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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